3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(5-Chloro-2-fluorophenyl)bicyclo[111]pentan-1-amine is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are characterized by their unique bicyclic structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. This process can be achieved using reagents such as Selectfluor under controlled conditions to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to imines or secondary amines, respectively .
Scientific Research Applications
3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Material Science: The unique bicyclic structure can be incorporated into polymers to enhance their properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The presence of the bicyclic structure and halogen atoms allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobicyclo[1.1.1]pentan-1-amine: Similar in structure but lacks the chlorine atom.
3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine: Contains a trifluoropropyl group instead of the chlorofluorophenyl group.
Uniqueness
3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and potential for diverse applications. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
3-(5-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVIIOMPGASJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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